N,N-dimethylhexadecan-1-amine;formic acid N,N-dimethylhexadecan-1-amine;formic acid
Brand Name: Vulcanchem
CAS No.: 128023-59-6
VCID: VC16987638
InChI: InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3)
SMILES:
Molecular Formula: C18H39N.CH2O2
C19H41NO2
Molecular Weight: 315.5 g/mol

N,N-dimethylhexadecan-1-amine;formic acid

CAS No.: 128023-59-6

Cat. No.: VC16987638

Molecular Formula: C18H39N.CH2O2
C19H41NO2

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylhexadecan-1-amine;formic acid - 128023-59-6

Specification

CAS No. 128023-59-6
Molecular Formula C18H39N.CH2O2
C19H41NO2
Molecular Weight 315.5 g/mol
IUPAC Name N,N-dimethylhexadecan-1-amine;formic acid
Standard InChI InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3)
Standard InChI Key YHLGXPMEHMBUHD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCN(C)C.C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N,N-Dimethylhexadecan-1-amine (C₁₈H₃₉N) is a tertiary amine featuring a 16-carbon alkyl chain bonded to a dimethylamino group. Formic acid (CH₂O₂), the simplest carboxylic acid, often interacts with this amine via acid-base reactions or as a reagent in methylation processes. The combination of these compounds typically involves either a salt formation (e.g., dimethylhexadecylammonium formate) or a reactive mixture for synthetic applications .

Table 1: Physicochemical Properties of Components

PropertyN,N-Dimethylhexadecan-1-amineFormic Acid
Molecular Weight (g/mol)269.546.03
Boiling Point (°C)148 (at 2 mmHg)100.8
Density (g/cm³)0.8011.220
SolubilityInsoluble in waterMiscible with water
Flash Point (°C)14769

Structural Analysis

The amine’s hydrophobic hexadecyl chain and polar head group confer surfactant-like behavior, enabling micelle formation in nonpolar solvents . Formic acid’s carboxylic group facilitates hydrogen bonding and proton transfer, critical in methylation reactions. Fourier-transform infrared (FTIR) spectroscopy of the amine-formic acid system reveals characteristic N-H stretching vibrations at 3300–3500 cm⁻¹ and C=O stretches at 1700 cm⁻¹, confirming interactions .

Synthesis and Reaction Mechanisms

Eschweiler-Clarke Methylation

The most common synthesis route for N,N-dimethylhexadecan-1-amine involves the Eschweiler-Clarke reaction, where hexadecylamine undergoes sequential methylation using formaldehyde and formic acid:

Hexadecylamine+2HCHO+2HCOOHN,N-Dimethylhexadecan-1-amine+2CO2+2H2O\text{Hexadecylamine} + 2\text{HCHO} + 2\text{HCOOH} \rightarrow \text{N,N-Dimethylhexadecan-1-amine} + 2\text{CO}_2 + 2\text{H}_2\text{O}

Formic acid serves dual roles: it protonates the amine to enhance electrophilicity and reduces imine intermediates via transfer hydrogenation . Optimal conditions include refluxing ethanol at 80°C for 10 hours, yielding >95% product .

Ruthenium-Catalyzed Methylation

Recent methodologies employ Ru/C catalysts with formaldehyde under milder conditions (methanol, 60°C), achieving comparable yields (96%) without requiring excess formic acid . This approach minimizes byproducts and is scalable for industrial production.

Table 2: Comparative Synthesis Methods

ParameterEschweiler-ClarkeRu-Catalyzed
CatalystNone5% Ru/C
Temperature (°C)8060
Reaction Time (h)1012
Yield (%)9596
ByproductsCO₂, H₂OTrace formaldehyde

Industrial and Pharmaceutical Applications

Surfactants and Emulsifiers

The amine’s amphiphilic nature makes it effective in fabric softeners, oilfield chemicals, and agrochemical formulations. Combined with formic acid, it stabilizes emulsions by reducing interfacial tension, with critical micelle concentrations (CMC) measured at 0.1–0.5 mM .

Corrosion Inhibition

In acidic environments, the amine-formic acid system forms protective films on metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 90% inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of protonated amine ions onto the metal surface .

Pharmaceutical Intermediates

N,N-Dimethylhexadecan-1-amine is a precursor to quaternary ammonium compounds used in antiseptics and drug delivery systems. Formic acid’s role in stabilizing intermediates during osmotic tablet formulation has been documented, though excess acid can lead to N-methylation side reactions in APIs like varenicline .

Emerging Research and Future Directions

Recent studies explore the amine-formic acid system in CO₂ hydrogenation catalysis, leveraging formic acid as a hydrogen carrier. Ruthenium complexes facilitate reductive methylation of imines at 100°C and 50 bar H₂, achieving 85% conversion . Additionally, biomass-derived formic acid is being tested as a sustainable methylating agent, aligning with green chemistry principles.

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